molecular formula C11H24ClNO2 B1456224 2-[2-(2-Ethoxyethoxy)ethyl]piperidine hydrochloride CAS No. 1220028-29-4

2-[2-(2-Ethoxyethoxy)ethyl]piperidine hydrochloride

Cat. No. B1456224
CAS RN: 1220028-29-4
M. Wt: 237.77 g/mol
InChI Key: PQJXQVGQUTXQJR-UHFFFAOYSA-N
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Description

“2-[2-(2-Ethoxyethoxy)ethyl]piperidine hydrochloride” is a chemical compound that is a derivative of piperidine . Piperidines are structural components of piperine, which is a plant extract from the genus Piper, or pepper . This compound is used in the synthesis of pharmaceuticals .


Synthesis Analysis

The synthesis of piperidine derivatives involves the combination of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst . This affords a series of enantiomerically enriched 2,5- and 2,6-disubstituted protected piperidines .

Scientific Research Applications

Biodegradation and Environmental Fate

Research on the biodegradation and environmental fate of gasoline ether oxygenates, such as ethyl tert-butyl ether (ETBE), provides insights into the microbial degradation processes that might be relevant to compounds with structural similarities, including 2-[2-(2-Ethoxyethoxy)ethyl]piperidine hydrochloride. Microorganisms capable of degrading ETBE through aerobic processes have been identified, indicating potential pathways for the bioremediation of related compounds. The initial aerobic biodegradation involves hydroxylation, leading to various intermediates before further degradation. This process highlights the environmental persistence and potential biodegradation mechanisms for complex ethers in soil and groundwater contexts (Thornton et al., 2020).

Piperidine Alkaloids in Medicinal Chemistry

The significance of piperidine, a core structure in many pharmacologically active compounds, underscores the potential of 2-[2-(2-Ethoxyethoxy)ethyl]piperidine hydrochloride in medicinal chemistry. Piperidine derivatives have been extensively studied for their therapeutic uses across a range of conditions, from neurological disorders to cancer. The versatility of the piperidine ring as a pharmacophore highlights the broad potential applications of compounds containing this structure in drug development and therapeutic interventions (Singh et al., 2021).

Antileishmanial Potential of Piper Species

The Piper genus, known for its diverse pharmacological properties, may offer insights into the antileishmanial potential of related compounds, including 2-[2-(2-Ethoxyethoxy)ethyl]piperidine hydrochloride. Research on Piper spp. has demonstrated significant leishmanicidal activity, suggesting that derivatives of Piper, including those with the piperidine structure, could be explored for therapeutic applications against leishmaniasis and other parasitic infections. This underscores the importance of investigating Piper-derived compounds for their potential use in treating neglected tropical diseases (Peixoto et al., 2021).

Safety and Hazards

The safety data sheet for a related compound, piperidine, indicates that it is highly flammable and causes serious eye irritation . It is harmful if swallowed and toxic in contact with skin or if inhaled . It is also harmful to aquatic life .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “2-[2-(2-Ethoxyethoxy)ethyl]piperidine hydrochloride”, is an important task of modern organic chemistry .

properties

IUPAC Name

2-[2-(2-ethoxyethoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO2.ClH/c1-2-13-9-10-14-8-6-11-5-3-4-7-12-11;/h11-12H,2-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQJXQVGQUTXQJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOCCC1CCCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(2-Ethoxyethoxy)ethyl]piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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